Cas no 1427381-03-0 (1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol)

1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol
- 1-phenyl-3-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-2-ol
- 1-Piperazineethanol, alpha-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
- 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
- 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol
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- Inchi: 1S/C21H25F3N2O/c22-21(23,24)19-8-6-18(7-9-19)15-25-10-12-26(13-11-25)16-20(27)14-17-4-2-1-3-5-17/h1-9,20,27H,10-16H2
- InChI Key: SMNIMGQUBCGGSD-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)CN1CCN(CC(CC2C=CC=CC=2)O)CC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 424
- XLogP3: 3.8
- Topological Polar Surface Area: 26.7
1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124056-0.1g |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 0.1g |
$268.0 | 2023-06-08 | |
Enamine | EN300-124056-0.5g |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 0.5g |
$601.0 | 2023-06-08 | |
Enamine | EN300-124056-0.05g |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 0.05g |
$179.0 | 2023-06-08 | |
Enamine | EN300-124056-1.0g |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 1g |
$770.0 | 2023-06-08 | |
1PlusChem | 1P01A4FP-50mg |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 50mg |
$275.00 | 2024-06-20 | |
Enamine | EN300-124056-2500mg |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90.0% | 2500mg |
$1509.0 | 2023-10-02 | |
Enamine | EN300-124056-1000mg |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90.0% | 1000mg |
$770.0 | 2023-10-02 | |
1PlusChem | 1P01A4FP-250mg |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 250mg |
$536.00 | 2024-06-20 | |
1PlusChem | 1P01A4FP-500mg |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 500mg |
$805.00 | 2024-06-20 | |
Enamine | EN300-124056-5.0g |
1-phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol |
1427381-03-0 | 90% | 5g |
$2235.0 | 2023-06-08 |
1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol Related Literature
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol
Introduction to 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol and Its Significance in Modern Chemical Research
The compound with the CAS no. 1427381-03-0, known as 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol, represents a fascinating molecule in the realm of pharmaceutical chemistry. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and molecular biology. The presence of multiple pharmacophoric moieties, including a phenyl ring, a piperazine moiety, and a trifluoromethyl-substituted aromatic group, makes it a versatile scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of piperazine derivatives due to their diverse biological activities. Piperazine-based compounds are known for their role as intermediates in the synthesis of various drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern in 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol enhances its binding affinity to certain enzymes and receptors, making it a promising candidate for further investigation.
The trifluoromethyl group is a key structural feature that influences the pharmacokinetic properties of the compound. This substituent is known to increase metabolic stability and lipophilicity, which are critical factors for drug efficacy. Additionally, the trifluoromethyl group can modulate the electronic properties of the aromatic ring, thereby affecting its interaction with biological targets. These characteristics make 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol an attractive molecule for medicinal chemists seeking to develop next-generation therapeutics.
Recent studies have highlighted the importance of 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol in the development of compounds with enhanced pharmacological profiles. For instance, researchers have demonstrated its potential as a lead compound in the synthesis of drugs targeting central nervous system disorders. The combination of the phenyl ring and piperazine moiety provides a favorable scaffold for modulating neurotransmitter activity, which is crucial for treating conditions such as depression, anxiety, and epilepsy.
The structural complexity of 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-yl)propan-2-ol also allows for modifications that can fine-tune its biological activity. By altering the substitution patterns or introducing additional functional groups, chemists can explore new chemical spaces and discover novel analogs with improved efficacy and reduced side effects. This flexibility underscores the compound's significance as a building block in drug discovery.
Advances in computational chemistry have further accelerated the study of 1-phenyl-3-(4-{4-(trifluoromethyl)phenylmethyl}piperazin-1-y l)propan -2 -ol. Molecular modeling techniques enable researchers to predict binding interactions between this compound and biological targets with high accuracy. These predictions are invaluable for designing experiments and optimizing synthetic routes. Additionally, computational methods have been used to identify potential drug-like properties of 1 - phen yl -3 -( 4 - { 4 - ( trif luoro m eth y l ) ph en ylm e th y l } p ip er azin - 1 - y l ) pro pan - 2 - o l, providing insights into its pharmacokinetic behavior.
In conclusion, 1 - phen yl -3 -( 4 - { 4 - ( trif luoro m eth y l ) ph en ylm e th y l } p ip er azin - 1 - y l ) pro pan - 2 - o l (CAS no. 1427381 -03 -0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an excellent candidate for developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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